molecular formula C15H16N4O3S B10883902 N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide

N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide

Cat. No.: B10883902
M. Wt: 332.4 g/mol
InChI Key: WEMFBABVBRNJQP-UHFFFAOYSA-N
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Description

N’~1~-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is a complex organic compound that features a pyrimidine ring, a benzohydrazide moiety, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the sulfanylacetyl group, and finally the coupling with the benzohydrazide moiety. Common reagents used in these steps include sulfur-containing compounds, acylating agents, and hydrazides. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the sulfanyl group could result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’~1~-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor due to its ability to interact with specific enzymes or receptors.

    Medicine: Its structural features suggest potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’~1~-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and sulfanylacetyl group are likely to play key roles in binding to these targets, while the benzohydrazide moiety may contribute to the overall stability and specificity of the interaction. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N- [4-hydroxy-6- (methoxymethyl)pyrimidin-2-yl]acetamide
  • 1- [4-Hydroxy-6- (methoxymethyl)-2-pyrimidinyl]-4-piperidinone

Uniqueness

N’~1~-{2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is unique due to its combination of a pyrimidine ring, a sulfanylacetyl group, and a benzohydrazide moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfanyl group may enhance its ability to interact with certain enzymes or receptors, while the benzohydrazide moiety could improve its stability and specificity.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-methyl-N'-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C15H16N4O3S/c1-9-5-3-4-6-11(9)14(22)19-18-13(21)8-23-15-16-10(2)7-12(20)17-15/h3-7H,8H2,1-2H3,(H,18,21)(H,19,22)(H,16,17,20)

InChI Key

WEMFBABVBRNJQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC(=CC(=O)N2)C

Origin of Product

United States

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